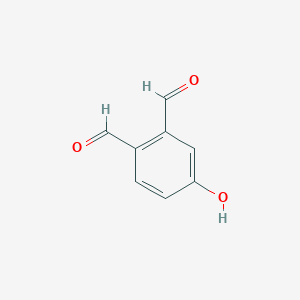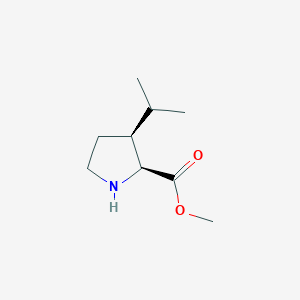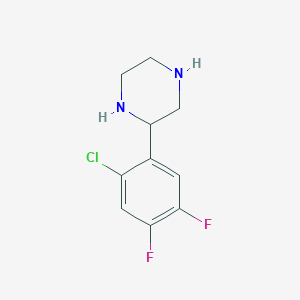
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzofuran ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile typically involves the formation of the benzofuran ring followed by the introduction of the fluoro and acetonitrile substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent reactions introduce the fluoro and acetonitrile groups through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave-assisted synthesis has been used to obtain benzofuran derivatives with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethylamine .
Wissenschaftliche Forschungsanwendungen
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(4-fluoro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-1-benzofuran-7-yl)acetonitrile
- 2-(4-methoxy-1-benzofuran-7-yl)acetonitrile
- 2-(4-hydroxy-1-benzofuran-7-yl)acetonitrile
Uniqueness
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C10H6FNO |
|---|---|
Molekulargewicht |
175.16 g/mol |
IUPAC-Name |
2-(4-fluoro-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7(3-5-12)10-8(9)4-6-13-10/h1-2,4,6H,3H2 |
InChI-Schlüssel |
BABGSMCLJNBHOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1CC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)

![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)




